Maltopentaose is classified as an oligosaccharide, specifically a maltooligosaccharide, which is a type of carbohydrate formed from the polymerization of glucose units. It can be sourced from the hydrolysis of starches using enzymes such as α-amylase and maltogenic amylase. These enzymes catalyze the breakdown of starch into simpler sugars, including maltopentaose, under controlled conditions .
The synthesis of maltopentaose can be achieved through several methods:
Maltopentaose consists of five glucose units linked by α-1,4-glycosidic bonds. The structural representation can be illustrated as follows:
The hydroxyl groups present on each glucose unit contribute to its solubility in water and its reactivity with various enzymes, making it versatile in biochemical applications .
Maltopentaose participates in several chemical reactions:
The mechanism through which maltopentaose acts primarily involves its interaction with enzymes:
The physical and chemical properties of maltopentaose hydrate include:
Maltopentaose has several scientific applications:
Maltopentaose hydrate is a defined linear oligosaccharide with the molecular formula C₃₀H₅₄O₂₇, representing five D-glucose units interconnected by α-1,4-glycosidic bonds and associated with water molecules in its crystalline state [1] [7]. Its systematic IUPAC name is (3R,4R,5S,6R)-6-(hydroxymethyl)-5-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-2,3,4-triol, reflecting the stereospecific configuration of each glucopyranosyl residue [7]. The α-1,4 linkages create a right-handed helical conformation, with each glucose unit rotated approximately 60° relative to its neighbor, resulting in a non-reducing terminus at one end and a reducing hemiacetal group at the other [4] [8]. This configuration distinguishes it from isomaltooligosaccharides (linked via α-1,6 bonds) and cellooligosaccharides (linked via β-1,4 bonds). Nuclear magnetic resonance (NMR) studies confirm proton chemical shifts between δ 3.35–4.18 ppm for H2–H6 of the glucose rings and δ 5.25 ppm for the anomeric proton (H1) [2].
Property | Value/Description | Method of Determination |
---|---|---|
Molecular formula | C₃₀H₅₄O₂₇ | PubChem CID 16211832 |
Glycosidic bond type | α-1,4 linkages | Enzymatic hydrolysis |
Anomeric proton signal | δ 5.25 ppm (H1) | ¹H NMR |
Reducing end functionality | Present (hemiacetal) | Chemical assays |
Solubility in water | 50 g/L (20°C) | Experimental measurement |
The crystalline structure of maltopentaose hydrate is stabilized by a network of hydrogen bonds involving water molecules integrated into its lattice. X-ray diffraction studies reveal that water molecules occupy specific interstitial sites, bridging hydroxyl groups (-OH) of adjacent glucose units through O-H···O hydrogen bonds with lengths of 2.7–3.0 Å . This hydration shell induces distinct thermal behavior: the hydrate form melts at 102–103°C with decomposition, contrasting sharply with anhydrous maltopentaose, which decomposes above 160°C [7]. The hydration water facilitates the formation of a stable A-amylose polymorph, characterized by tightly packed parallel chains with a pitch of 2.14 nm per turn. Dynamic vapor sorption analysis indicates reversible water uptake/loss during humidity cycling, confirming the role of water in maintaining crystalline integrity. Dehydration above 40°C triggers amorphization, disrupting the helical order and reducing crystallinity by >70% .
Maltopentaose hydrate exhibits chain-length-dependent properties that differentiate it from shorter or longer maltooligosaccharides:
Enzyme Specificity: Maltopentaose serves as a critical substrate for porcine pancreatic α-amylase (PPA), binding optimally to its active site cleft, which accommodates five glucose units. Shorter chains (e.g., maltotriose) exhibit weaker binding, while longer chains (e.g., maltoheptaose) undergo processive degradation [7] [8].
Table 2: Structural and Functional Comparison of Maltooligosaccharides
Oligosaccharide | Degree of Polymerization | Primary Enzymatic Cleavage Products | Hydrate Formation | Solubility in Water (g/L, 20°C) |
---|---|---|---|---|
Maltose | 2 | Glucose + Glucose | Monohydrate | 1080 |
Maltotriose | 3 | Glucose + Maltose | No | 680 |
Maltopentaose | 5 | Maltose + Maltotriose | Yes | 50 |
Maltoheptaose | 7 | Maltotriose + Maltotetraose | No | <10 |
These structural distinctions underscore maltopentaose hydrate’s role as a model compound for starch hydrolysis intermediates and its utility in probing carbohydrate-protein interactions [6] [7] [8].
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